molecular formula C19H23N3O2 B5234226 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol

1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol

Cat. No. B5234226
M. Wt: 325.4 g/mol
InChI Key: UKURFEZPMWJIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMABN is a benzimidazole derivative that is commonly used in the field of biochemistry and pharmacology. In

Scientific Research Applications

1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation. Additionally, 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol has been found to have anti-inflammatory properties, which may help to reduce inflammation and pain. 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol has also been found to have anti-tumor properties, which may help to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its biological activities are well characterized. However, there are also some limitations to the use of 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol in lab experiments. It has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol. One area of research is the development of new cancer therapies based on the anti-tumor properties of 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol. Additionally, the neuroprotective effects of 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol make it a promising candidate for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol and to explore its potential applications in scientific research.

Synthesis Methods

1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol can be synthesized through a multi-step process that involves the condensation of 4-dimethylaminobenzaldehyde with 1-methyl-1H-benzimidazole-2-carbaldehyde, followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol. The synthesis of 1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol is a complex process that requires careful attention to detail and the use of specialized equipment.

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2-(1-methylbenzimidazol-2-yl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-19(24,17(23)13-9-11-14(12-10-13)21(2)3)18-20-15-7-5-6-8-16(15)22(18)4/h5-12,17,23-24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKURFEZPMWJIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)(C(C3=CC=C(C=C3)N(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6293809

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